10-O-Acetylisocalamendiol
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Overview
Description
10-O-Acetylisocalamendiol is a natural product derived from the roots of Acorus calamus L. It is a sesquiterpenoid compound with the molecular formula C17H28O3 and a molecular weight of 280.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-O-Acetylisocalamendiol typically involves the acetylation of isocalamendiol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 10-O-Acetylisocalamendiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-O-Acetylisocalamendiol has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a bioactive compound in the formulation of natural products
Mechanism of Action
The mechanism of action of 10-O-Acetylisocalamendiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
10-O-Acetylisocalamendiol is compared with other sesquiterpenoids to highlight its uniqueness:
Properties
IUPAC Name |
[(1R,4S,4aR,8aR)-4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-11(2)14-8-9-16(5,20-13(4)18)15-7-6-12(3)10-17(14,15)19/h11,14-15,19H,3,6-10H2,1-2,4-5H3/t14-,15-,16+,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQTZHSGAKUHKS-MWDXBVQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]([C@H]2[C@]1(CC(=C)CC2)O)(C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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